molecular formula C5H9F2N B1654690 Rel-(3R,5S)-3,5-difluoropiperidine CAS No. 259110-62-8

Rel-(3R,5S)-3,5-difluoropiperidine

Cat. No.: B1654690
CAS No.: 259110-62-8
M. Wt: 121.13
InChI Key: FXAZVBOIOYBLII-SYDPRGILSA-N
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Description

Rel-(3R,5S)-3,5-difluoropiperidine is a fluorinated piperidine derivative characterized by fluorine substituents at the 3 and 5 positions of the six-membered piperidine ring, with a specific relative stereochemistry (3R,5S). Fluorinated piperidines are critical intermediates in medicinal chemistry due to fluorine’s electronegativity, which enhances metabolic stability, modulates pKa, and improves bioavailability in drug candidates . The stereochemistry of this compound influences its physicochemical properties and biological interactions, making it a valuable scaffold for drug discovery.

Properties

CAS No.

259110-62-8

Molecular Formula

C5H9F2N

Molecular Weight

121.13

IUPAC Name

(3S,5R)-3,5-difluoropiperidine

InChI

InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2/t4-,5+

InChI Key

FXAZVBOIOYBLII-SYDPRGILSA-N

SMILES

C1C(CNCC1F)F

Isomeric SMILES

C1[C@H](CNC[C@H]1F)F

Canonical SMILES

C1C(CNCC1F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
Rel-(3R,5S)-3,5-difluoropiperidine serves as a crucial building block in the synthesis of pharmaceuticals targeting various diseases. Its fluorinated structure enhances metabolic stability and bioavailability, making it an attractive candidate for drug design. The compound's ability to modulate interactions with neurotransmitter receptors or enzymes suggests potential therapeutic applications in treating neurological disorders and other diseases .

Case Study: BCL6 Degraders
In research focused on BCL6, an oncogenic driver in lymphoid malignancies, derivatives of this compound were optimized for improved binding affinity and pharmacokinetics. Modifications to the piperidine structure led to compounds that demonstrated enhanced degradation of BCL6 in vivo, highlighting the importance of fluorination in drug efficacy .

Chemical Synthesis

Synthetic Intermediates:
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique fluorine substituents allow for selective reactions that can lead to diverse chemical products. The diastereoselective synthesis methods developed for these fluorinated piperidines facilitate their incorporation into various chemical frameworks .

Data Table: Synthetic Applications

Application AreaDescription
Pharmaceutical SynthesisBuilding block for CNS-targeting drugs
Organic ChemistryIntermediate for complex molecule synthesis
AgrochemicalsDevelopment of new pesticides and herbicides
Materials ScienceCreation of polymers with tailored properties

Biological Studies

Investigating Biological Activity:
Research indicates that this compound can influence biological pathways through its interactions with specific receptors or enzymes. Studies have shown that its structural characteristics enhance lipophilicity and metabolic stability, which are crucial for effective biological activity.

Case Study: Fluorine Substitution Effects
Investigations into the effects of fluorine substitution on biological activity have revealed that compounds like this compound exhibit altered pharmacological profiles compared to their non-fluorinated analogs. This has implications for drug design strategies aimed at optimizing both efficacy and safety profiles .

Industrial Applications

Materials Science:
In addition to its pharmaceutical applications, this compound is explored in materials science for developing new polymers and coatings. The incorporation of fluorinated compounds often results in materials with enhanced chemical resistance and stability under various environmental conditions .

Comparison with Similar Compounds

Rel-(3R,5S)-3,5-Dimethylpiperidine (CAS 14446-75-4)

Structural Differences :

  • Substituents : Methyl groups at positions 3 and 5 instead of fluorine.
  • Molecular Weight : 113.20 vs. ~121.13 (estimated for free base difluoropiperidine).
  • Electron Effects : Methyl groups are electron-donating, raising the amine’s pKa (~8.28 predicted for dimethylpiperidine ), whereas fluorine’s electron-withdrawing nature lowers the pKa in difluoropiperidine, increasing acidity.
  • Applications : Dimethyl derivatives are less polar and more lipophilic, favoring blood-brain barrier penetration, while difluorinated analogs are preferred for metabolic stability and solubility in polar media .
Property Rel-(3R,5S)-3,5-Dimethylpiperidine Rel-(3R,5S)-3,5-Difluoropiperidine (Est.)
Molecular Formula C₇H₁₅N C₅H₉F₂N
Molecular Weight 113.20 ~121.13
pKa (Predicted) 8.28 ~7.5–8.0 (inferred from analogs)
Key Functional Groups Methyl Fluorine

cis-3,5-Dimethyl-4,4-Difluoropiperidine (CAS 2059963-66-3)

Structural Differences :

  • Fluorine Position : Fluorines at 4,4 positions (geminal) vs. 3,5 positions in the target compound.
  • Physicochemical Properties :
    • Molecular Weight : 149.18 (higher due to additional methyl groups).
    • Boiling Point : Predicted 146.4°C vs. lower for 3,5-difluoropiperidine (due to reduced molecular weight).
    • Density : 1.02 g/cm³ (predicted) .
Property cis-3,5-Dimethyl-4,4-Difluoropiperidine This compound (Est.)
Molecular Formula C₇H₁₃F₂N C₅H₉F₂N
Molecular Weight 149.18 ~121.13
Boiling Point 146.4°C (predicted) ~120–130°C (inferred)
Fluorine Position 4,4 (geminal) 3,5 (vicinal)

Rel-(3R,5R)-3,5-Difluoropiperidine Hydrochloride (CAS 259110-61-7)

Stereochemical Differences :

  • The (3R,5R) vs. (3R,5S) configuration alters spatial arrangement, impacting interactions with chiral biological targets (e.g., enzymes, receptors).
  • Physicochemical Properties :
    • Molecular Weight : 157.59 (hydrochloride salt) vs. ~121.13 (free base).
    • Solubility : Hydrochloride salts exhibit higher aqueous solubility than free bases, critical for formulation .
Property Rel-(3R,5R)-3,5-Difluoropiperidine HCl This compound (Est.)
Molecular Formula C₅H₁₀ClF₂N C₅H₉F₂N
Molecular Weight 157.59 ~121.13
Solubility High (salt form) Moderate (free base)
Stereochemical Impact Alters binding affinity Distinct spatial interactions

(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine (CAS 148687-76-7)

Structural Complexity :

  • Substituents : Trifluoromethyl and phenyl groups increase lipophilicity (logP) and molecular weight (403.36) compared to the simpler difluoropiperidine.
  • Applications : Such derivatives are used in high-affinity receptor ligands but face challenges in synthetic accessibility and pharmacokinetics .
Property Complex Trifluoromethyl Derivative This compound (Est.)
Molecular Weight 403.36 ~121.13
Key Features High lipophilicity Balanced polarity
Synthetic Accessibility Low High

Key Research Findings and Implications

Stereochemistry Matters : The (3R,5S) configuration offers distinct binding modes compared to (3R,5R) isomers, critical for optimizing drug-receptor interactions .

Fluorine vs. Methyl : Fluorination reduces basicity and enhances metabolic stability, while methyl groups improve lipophilicity .

Salt Forms : Hydrochloride salts (e.g., CAS 259110-60-6) improve solubility but require careful handling due to hazards (H302, H315 warnings) .

Preparation Methods

Reaction Sequence

  • 1,4-Addition : Ethyl bromodifluoroacetate reacts with a substituted acrylonitrile in the presence of copper powder, introducing difluoromethyl groups at the β-position.
  • Borane Reduction : The nitrile group is reduced to an amine using borane (BH₃), forming a primary amine intermediate.
  • Lactamization : Cyclization under acidic conditions generates a lactam intermediate, which is subsequently reduced to the piperidine scaffold using lithium aluminum hydride (LiAlH₄).

Although this method primarily yields 3,3-difluoropiperidines, adjusting the starting acrylonitrile substituents could enable access to 3,5-difluoro variants. However, stereocontrol at the 3- and 5-positions remains a challenge, necessitating further optimization.

Comparative Analysis of Synthetic Methods

The table below summarizes the key features of each preparation route:

Method Starting Material Key Reagents Conditions Diastereoselectivity Yield Reference
Glorius Diastereoselective Boc-protected piperidine Selectfluor®, TFA Room temperature >90% cis 60–75%
1,4-Addition/Lactamization Substituted acrylonitrile Cu, BH₃, LiAlH₄ Reflux, acidic medium Not reported 40–50%
Hydrogenation/SNAr Chlorinated nitroarene KF, Pd/C, H₂ 180°C, 10–60 bar Low 30–40%

The Glorius method outperforms others in stereochemical control and scalability, making it the preferred industrial route. The 1,4-addition approach, while versatile, requires further refinement to achieve comparable selectivity.

Q & A

Q. How can the PICOT framework structure preclinical research on this compound’s therapeutic potential?

  • Example :
  • Population : In vitro models of neurodegenerative disease.
  • Intervention : 10 µM this compound.
  • Comparison : Non-fluorinated piperidine control.
  • Outcome : Reduction in tau protein aggregation (quantified via thioflavin-T assay).
  • Time : 72-hour incubation .

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